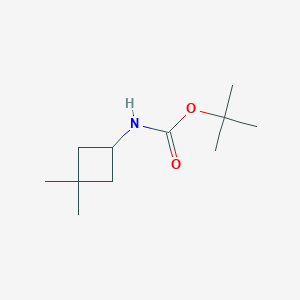
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is a chemical compound with the molecular formula C9H6ClN5. It is a derivative of benzonitrile, featuring a triazole ring and a chlorine atom attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes.
Attachment of the Triazole Ring to Benzonitrile: The triazole ring is then attached to the benzonitrile core through nucleophilic substitution reactions, where the triazole acts as a nucleophile attacking the electrophilic carbon of the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminated derivatives, while oxidation reactions can produce triazole N-oxides .
科学的研究の応用
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways.
作用機序
The mechanism of action of 2-chloro-5-(2H-triazol-4-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation .
類似化合物との比較
Similar Compounds
2-chloro-5-(1H-1,2,3-triazol-4-ylamino)benzonitrile: Similar structure but different triazole isomer.
2-chloro-5-(1H-1,2,4-triazol-3-ylamino)benzonitrile: Another triazole isomer with distinct reactivity.
Uniqueness
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile is unique due to its specific triazole isomer, which imparts distinct electronic properties and reactivity compared to other isomers. This uniqueness makes it valuable in the design of specialized pharmaceuticals and advanced materials .
特性
分子式 |
C9H6ClN5 |
|---|---|
分子量 |
219.63 g/mol |
IUPAC名 |
2-chloro-5-(2H-triazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C9H6ClN5/c10-8-2-1-7(3-6(8)4-11)13-9-5-12-15-14-9/h1-3,5H,(H2,12,13,14,15) |
InChIキー |
VDYKBQQVTNJBPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=NNN=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)


![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)







